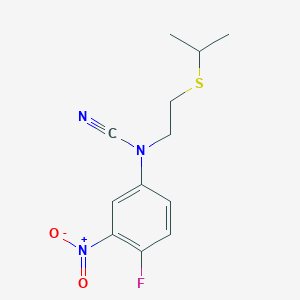

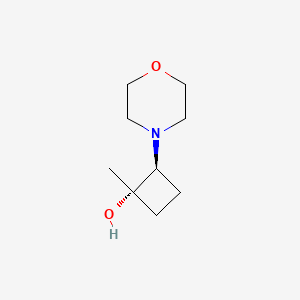

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase IX and XII. It has been extensively studied for its potential applications in cancer treatment and imaging.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Several studies have synthesized and evaluated novel compounds bearing sulfonamide moieties for their antimicrobial properties. For instance, the synthesis of new heterocyclic compounds incorporating sulfamoyl groups aimed at creating effective antimicrobial agents has been a significant focus. Compounds have shown promising in vitro antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, the preparation of sulfonamide derivatives has been explored for their capacity to block cyclooxygenase-2 (COX-2), with some exhibiting significant activity in vitro and in vivo, pointing to their potential therapeutic applications beyond antimicrobial effects (Penning et al., 1997).

Anticancer Applications

Research has also focused on designing and synthesizing novel sulfonamide compounds with anticancer activity. For example, studies on N-ethyl-N-methylbenzenesulfonamide derivatives have shown significant cytotoxic activities against various human cancer cell lines, underscoring the therapeutic potential of these compounds in oncology (Abd El-Gilil, 2019). The design of celecoxib derivatives and their evaluation as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents represent another area of interest, demonstrating the versatility of sulfonamide-based compounds in treating diverse diseases (Küçükgüzel et al., 2013).

Enzyme and Receptor Inhibition

The development of sulfonamide compounds as enzyme inhibitors, such as the synthesis of azoles incorporating sulfonamide moieties as anticonvulsant agents, highlights the potential of these compounds in neurological applications. Some of these synthesized compounds have shown protection against picrotoxin-induced convulsion, suggesting their utility in managing seizure disorders (Farag et al., 2012). Additionally, the design and synthesis of (imidazolylbiphenylyl)sulfonylurea derivatives as angiotensin II receptor antagonists for potential use in cardiovascular diseases further illustrate the broad applicability of sulfonamide derivatives in medicinal chemistry (Deprez et al., 1995).

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-14-7-12(13-9-14)19(16,17)15(11-2-3-11)6-10-4-5-18-8-10/h4-5,7-9,11H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPSLYUNLSYQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2820093.png)

![N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2820095.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2820099.png)

![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)